

Methaniazide: A Comprehensive Technical Guide on Synthesis and Characterization

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Compound of Interest

Compound Name: **Methaniazide**

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Abstract

Methaniazide, also known as isoniazid methanesulfonate, is a derivative of the frontline anti-tuberculosis drug, isoniazid. This document provides an in-depth technical overview of the synthesis and characterization of **Methaniazide**. It includes a detailed experimental protocol for its synthesis, comprehensive characterization data, and an exploration of its mechanism of action, presented through clear data tables and visualizations to support researchers and professionals in the field of drug development.

Introduction

Methaniazide is an antibiotic that has been utilized in the treatment of tuberculosis.^[1] It is structurally a derivative of methanesulfonic acid and isoniazid.^[1] As a prodrug, **Methaniazide** is believed to be converted to its active form, isonicotinic acid, in a manner similar to isoniazid.^[1] This guide outlines the chemical synthesis and detailed characterization of **Methaniazide**, providing a foundational resource for its further investigation and potential applications.

Synthesis of Methaniazide

The synthesis of **Methaniazide**, referred to as Isoniazid Mesylate in the cited literature, is achieved through the reaction of isoniazid with mesylic acid.^[2]

Experimental Protocol

The following protocol is adapted from Pinto et al. (2020)[2]:

Materials:

- Isoniazid (1.034 g, 7.54 mmol)
- Deionized water (20 mL)
- Mesylic acid (1M solution, 7.5 mL, 7.54 mmol)

Procedure:

- Dissolve isoniazid in deionized water in a suitable reaction vessel.
- Slowly add the 1M solution of mesylic acid to the isoniazid solution.
- Stir the reaction mixture at room temperature for 3 hours.
- Evaporate the solvent under vacuum to obtain the final product.
- Dry the resulting solid under vacuum.

Product:

- A pale white solid is obtained.[2]
- Yield: 99.5%[2]

Characterization of Methaniazide

Comprehensive characterization is crucial for confirming the identity, purity, and structure of the synthesized **Methaniazide**.

Physicochemical and Spectroscopic Data

The following tables summarize the key characterization data for **Methaniazide**.

Table 1: Physicochemical Properties of **Methaniazide**

Property	Value	Reference
Molecular Formula	C ₇ H ₉ N ₃ O ₄ S	[3]
Molecular Weight	231.23 g/mol	[3]
Appearance	Pale white solid	[2]
Melting Point	133 °C	[2]

Table 2: Elemental Analysis of **Methaniazide**

Element	Calculated (%)	Found (%)	Reference
C	36.05	36.83	[2]
H	4.75	4.90	[2]
N	18.02	18.05	[2]

Table 3: Spectroscopic Data for **Methaniazide**

Technique	Data	Reference
¹ H NMR (400.13 MHz, DMSO-d ₆)	δ = 11.24 (s, 1H), 8.96 (d, 2H, J = 8.0 Hz), 8.09–8.06 (m, 2H), 2.44–2.42 (m, 3H)	[2]
¹³ C NMR (100.62 MHz, DMSO-d ₆)	δ = 163.83, 148.42, 142.61, 124.73, 123.27, 53.34 ppm	[2]
Infrared (IR)	3424, 3191, 2985, 1676, 1654, 1540, 1497, 1419, 1298, 1223, 1152, 1061, 1030, 1001, 934, 846, 777, 744, 686, 664, 551, 535, 522, 459, 426, 403 cm ⁻¹	[2]

High-Performance Liquid Chromatography (HPLC) Analysis

A validated HPLC method is essential for assessing the purity of **Methaniazide** and for its quantification in various matrices. The following protocol is based on a method developed for the determination of isoniazid methanesulphonate in biological samples.[4]

3.2.1. Experimental Protocol

Instrumentation and Conditions:

- HPLC System: A standard HPLC system with a UV detector.
- Column: Reversed-phase phenyl column.[4]
- Mobile Phase: 0.25 mM tetrabutylammonium phosphate as a paired-ion reagent.[4]
- Detection: UV at 280 nm.[4]
- Internal Standard: Niacinamide.[4]

Sample Preparation (for biological samples):

- Acidify the blood sample to pH 5.0.[4]
- Add a suitable amount of acetonitrile for extraction.[4]
- Add the internal standard (niacinamide).[4]
- Evaporate the supernatant to dryness.[4]
- Reconstitute the residue with phosphate buffer.[4]
- Inject an aliquot of the reconstituted solution into the HPLC system.[4]

For analysis of the pure compound:

- Prepare a standard stock solution of **Methaniazide** in a suitable solvent (e.g., mobile phase).

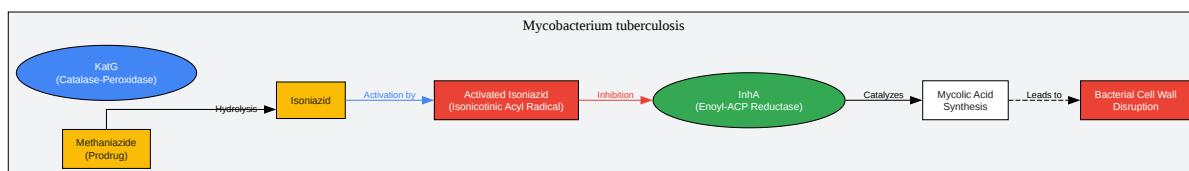
- Prepare working solutions of known concentrations by diluting the stock solution.
- Inject the solutions into the HPLC system to determine the retention time and peak area.

Mechanism of Action

Methaniazide is a prodrug of isoniazid.^[1] Its mechanism of action is therefore understood to be the same as that of isoniazid, which involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.^{[4][5]}

Signaling Pathway

The activation of isoniazid and its subsequent action on mycolic acid synthesis is a well-characterized pathway.

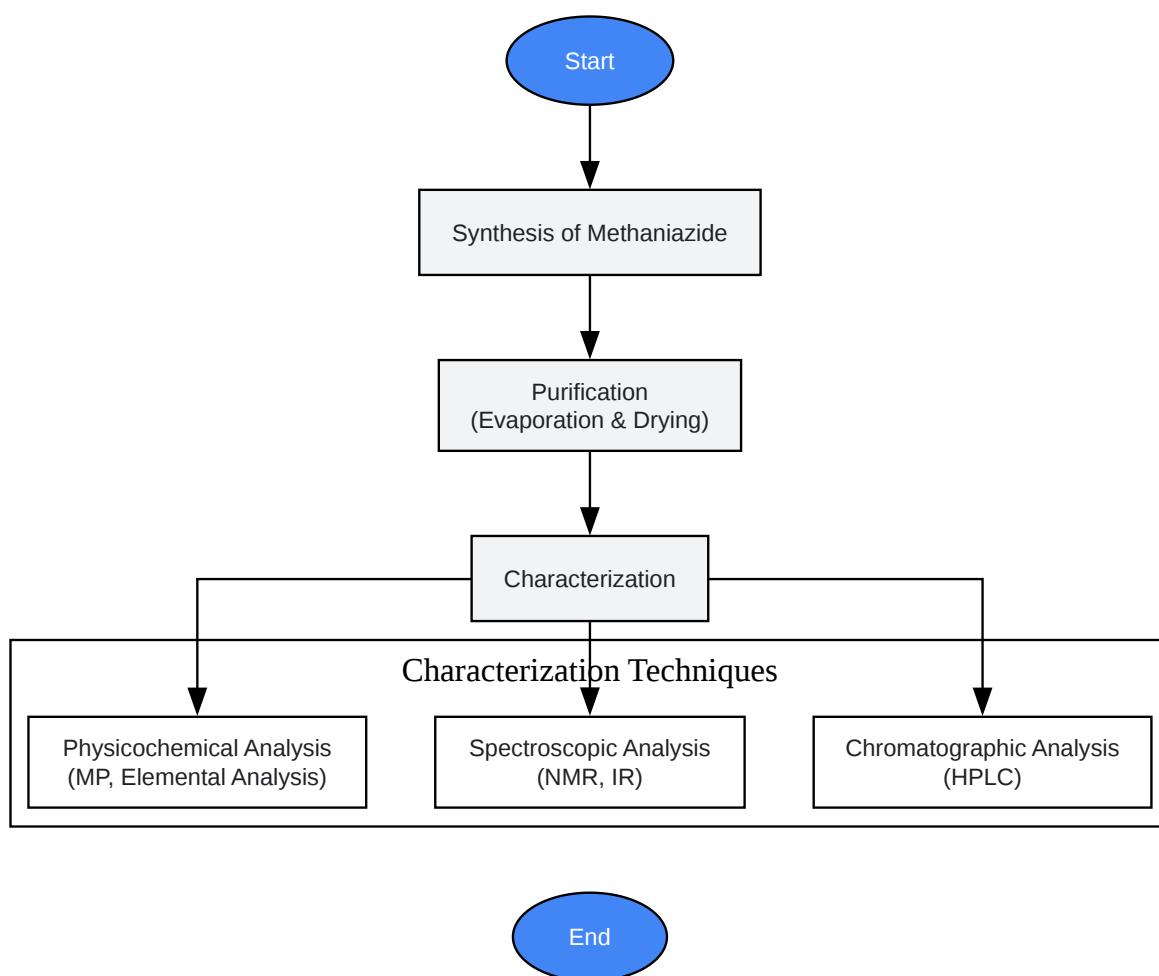


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Caption: Mechanism of action of **Methaniazide**.

Workflow for Synthesis and Characterization

The overall process from synthesis to characterization follows a logical workflow.



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Caption: Workflow for **Methaniazide** synthesis and characterization.

Conclusion

This technical guide provides a comprehensive overview of the synthesis and characterization of **Methaniazide**. The detailed experimental protocols, tabulated quantitative data, and visual representations of its mechanism of action and experimental workflow offer a valuable resource for researchers and professionals in drug development. The provided information can serve as a strong foundation for further studies on **Methaniazide**, including its efficacy, safety, and potential for new therapeutic applications.

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